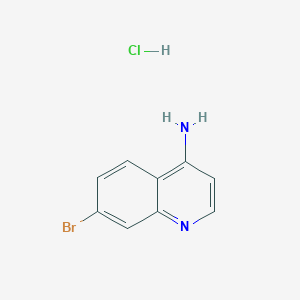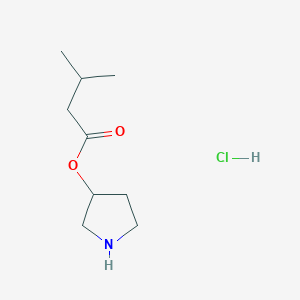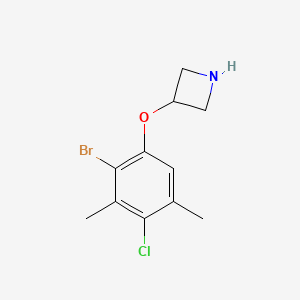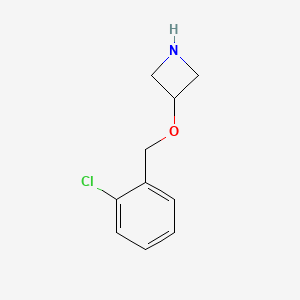![molecular formula C15H23Cl2NO B1441709 3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride CAS No. 1220032-88-1](/img/structure/B1441709.png)
3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride
Vue d'ensemble
Description
3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride, also known as 3-t-butyl-2-chlorophenoxy-piperidine hydrochloride, is a synthetic compound used in a variety of scientific research experiments. It is a white crystalline solid with a melting point of 87-88°C. 3-t-butyl-2-chlorophenoxy-piperidine hydrochloride is a versatile compound and has been used in a variety of scientific research applications, such as biochemical and physiological research.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- In the realm of medicinal chemistry, 3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride has been a focal point in the synthesis and biological evaluation of compounds for various therapeutic purposes. For instance, studies have explored its role in the synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, showing potential antihypertensive activity in hypertensive rat models. These compounds were developed by condensation and deprotection processes, indicating a complex synthetic pathway and a focus on understanding structure-activity relationships (Clark et al., 1983).
- Another study highlighted the compound's role in the activation of energy expenditure in rats, suggesting its utility in understanding metabolic processes. The compound demonstrated the ability to increase energy expenditure by enhancing resting oxygen consumption and mitochondrial oxygen consumption, hinting at its potential application in metabolic studies and therapeutic interventions for metabolic disorders (Massicot et al., 1985).
Anti-acetylcholinesterase Activity
- 3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride has also been instrumental in the development of compounds with anti-acetylcholinesterase (anti-AChE) activity. These derivatives have been synthesized and evaluated, showing significant potential in the treatment of conditions like dementia. The studies provide insights into how structural modifications can dramatically enhance activity, indicating the compound's role in the development of potent inhibitors for AChE (Sugimoto et al., 1990).
Anticonvulsant and Anti-Obesity Properties
- Research has also delved into the anticonvulsant properties of related compounds, emphasizing their potential in treating conditions like epilepsy. These studies underscore the compound's significance in the development of new therapeutic agents for neurological conditions (Marona et al., 1998).
- Furthermore, the compound's derivatives have been linked to anti-obesity activity, indicating its role in understanding and potentially addressing obesity. These studies highlight the compound's significance in metabolic research and the development of potential therapeutic interventions for metabolic disorders (Massicot et al., 1986).
Sigma-1 Receptor Ligands and Anti-inflammatory Activity
- The compound has also been studied for its potential as Sigma-1 (σ1) receptor ligands, with applications in treating neuropathic pain. The synthesis and biological evaluation of phenyl‐1,2,4‐oxadiazole derivatives based on the compound show promising results in suppressing formalin-induced flinching and attenuating mechanical allodynia in neuropathic rats (Cao et al., 2019).
- Additionally, the compound's role in anti-inflammatory activities has been recognized, with studies investigating the anti-inflammatory and antioxidant properties of related piperidine derivatives. These studies provide valuable insights into the compound's potential application in addressing inflammation and oxidative stress-related conditions (Tharini & Sangeetha, 2015).
Propriétés
IUPAC Name |
3-(4-tert-butyl-2-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-15(2,3)11-6-7-14(13(16)9-11)18-12-5-4-8-17-10-12;/h6-7,9,12,17H,4-5,8,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXVQNACKHRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)
![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)
![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)
![3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441634.png)
![3-[4-Bromo-2-(tert-butyl)phenoxy]azetidine](/img/structure/B1441635.png)







